1-(2-Pyrrolidin-1-ylethyl)piperazine

Description

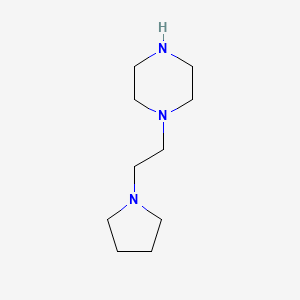

Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHZIFKPLFIPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371944 | |

| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-69-5 | |

| Record name | 1-[2-(1-Pyrrolidinyl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22763-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Pyrrolidin-1-ylethyl)piperazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 22763-69-5). This diamine, incorporating both the privileged pyrrolidine and piperazine scaffolds, serves as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic utilization in synthetic chemistry.

Introduction: A Molecule of Strategic Importance

This compound is a heterocyclic organic compound featuring a pyrrolidine ring linked to a piperazine ring via an ethyl bridge. The constituent scaffolds are of immense interest in pharmaceutical development. The piperazine ring is a core component in numerous approved drugs, valued for its ability to improve aqueous solubility and its versatile reactivity.[1] Similarly, the five-membered pyrrolidine ring is a ubiquitous nitrogen heterocycle in bioactive natural products and synthetic drugs, prized for its three-dimensional structure and stereochemical possibilities.[2][3][4]

The combination of these two motifs in a single molecule creates a unique building block with three distinct nitrogen centers, offering a platform for the synthesis of complex molecular architectures. Understanding its fundamental chemical properties is therefore critical to unlocking its full potential in the design of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The core identity and physical characteristics of this compound are summarized below. These properties are essential for its proper handling, purification, and characterization.

Core Properties

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 22763-69-5 | [7][8] |

| Molecular Formula | C₁₀H₂₁N₃ | [7][8] |

| Molecular Weight | 183.30 g/mol | [7][8] |

| IUPAC Name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | [7] |

| Appearance | Clear liquid | [9] |

| Boiling Point | 77 °C (Predicted) | [9] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa (Predicted) | 9.19 ± 0.10 | [9] |

| SMILES | C1CCN(C1)CCN2CCNCC2 | [10] |

| InChIKey | UXHZIFKPLFIPSX-UHFFFAOYSA-N | [7][10] |

Predicted Spectroscopic Data

While experimental spectra should be acquired for lot-specific confirmation, the expected spectroscopic signatures can be predicted from the molecular structure.

-

Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate. The predicted mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 184.18083.[10] A characteristic fragmentation pattern would involve cleavage of the C-C bond in the ethyl bridge or cleavage alpha to the nitrogen atoms. A fragment ion with an m/z of 98.0965, corresponding to the pyrrolidine moiety, is a plausible observation.

-

¹H NMR Spectroscopy: The proton NMR spectrum would display several distinct multiplets corresponding to the non-equivalent protons on the pyrrolidine and piperazine rings, as well as the ethyl bridge. Protons on carbons adjacent to nitrogen atoms (α-protons) would be deshielded and appear further downfield (typically 2.5-3.5 ppm). The N-H proton on the piperazine ring would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The spectrum is expected to show signals for the 10 carbon atoms, though some may overlap depending on the solvent and magnetic field strength. Carbons bonded to nitrogen will resonate in the 40-60 ppm range.

-

FTIR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a broad N-H stretching band from the secondary amine (~3250-3350 cm⁻¹), and C-N stretching vibrations (~1000-1200 cm⁻¹).

Synthesis and Purification

A common and reliable method for the synthesis of N-substituted piperazines is through nucleophilic substitution. A robust protocol for the preparation of this compound is detailed below.

Synthetic Workflow: Nucleophilic Substitution

The synthesis proceeds via the reaction of piperazine with a suitable 2-pyrrolidinylethyl halide, such as 1-(2-chloroethyl)pyrrolidine. The secondary amine on piperazine acts as the nucleophile.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Materials:

-

Piperazine (3.0 eq.)

-

1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq.)

-

Potassium carbonate (K₂CO₃, 3.0 eq.)

-

Acetonitrile (CH₃CN)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, 1-(2-chloroethyl)pyrrolidine hydrochloride, and potassium carbonate.

-

Solvent Addition: Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: Using an excess of piperazine minimizes the formation of the undesired dialkylated product. The base (K₂CO₃) is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid cake with a small amount of acetonitrile.

-

Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

-

Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS to ensure the absence of starting materials and side products.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three nitrogen atoms. However, they are not chemically equivalent, which allows for selective functionalization.

-

N1 (Pyrrolidine): This is a tertiary amine. It is nucleophilic but sterically more hindered than the piperazine nitrogens.

-

N1' (Piperazine, ethyl-substituted): This is also a tertiary amine and is nucleophilic.

-

N4' (Piperazine, N-H): This secondary amine is the most versatile and reactive site on the molecule. It is a potent nucleophile and can be readily deprotonated, making it suitable for a wide range of chemical transformations.

Caption: Preferential reactivity at the N4' secondary amine.

Key Reactions:

-

N-Alkylation/Arylation: The secondary amine can be easily alkylated using alkyl halides or reductively aminated with aldehydes/ketones. It is also an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.[11]

-

N-Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amide.

-

Sulfonylation: Treatment with sulfonyl chlorides yields stable sulfonamides.

This selective reactivity at the N4' position allows the molecule to be used as a scaffold, where the pyrrolidinylethyl moiety serves as a fixed structural element and further diversity is introduced at the other end of the piperazine ring.

Applications in Research and Drug Development

The structural motifs within this compound are prevalent in pharmacologically active compounds, making it a valuable intermediate for drug discovery.[12]

-

Scaffold for CNS Agents: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets. This compound can be used to synthesize libraries of molecules for screening against various receptors and transporters.

-

Antimicrobial and Anticancer Agents: Both pyrrolidine and piperazine rings are found in compounds with demonstrated antimicrobial and anticancer properties.[6][12] Researchers can use this molecule as a starting point to develop novel agents in these therapeutic areas.

-

Improving Pharmacokinetic Properties: The inclusion of the piperazine moiety can enhance the aqueous solubility and permeability of a drug candidate, which are critical pharmacokinetic properties.[4][13] The N-H group provides a handle for attaching solubilizing groups or other functionalities to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

Hazard Identification:

-

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and serious eye damage (GHS Hazard statement H314).[9]

-

It is corrosive and an irritant.[9]

-

The compound may be classified as a Dangerous Good for transportation.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling.

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[9] Keep the container tightly sealed and store in a locked cabinet.

Conclusion

This compound is a strategically important chemical building block that bridges the structural and functional attributes of the piperazine and pyrrolidine heterocycles. Its well-defined physicochemical properties, predictable reactivity centered on the secondary amine of the piperazine ring, and straightforward synthesis make it an invaluable tool for chemists in academic and industrial research. The insights provided in this guide aim to facilitate its effective and safe utilization in the development of the next generation of pharmaceuticals and advanced materials.

References

- This cit

-

Matrix Fine Chemicals. 1-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERAZINE | CAS 22763-69-5. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

- This cit

-

PubChem. 1-(2-(pyrrolidin-1-yl)ethyl)piperazine. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]

- This cit

- This cit

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- This cit

-

Singh, U. P., & Bhat, H. R. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- This cit

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

- This cit

- This cit

-

Wilson, L. J., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]

- This cit

- This cit

- This cit

-

Van Hout, M., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. Sciensano. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. 1-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERAZINE | CAS 22763-69-5 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. 1-(2-PYRROLIDINOETHYL)PIPERAZINE | 22763-69-5 [amp.chemicalbook.com]

- 10. PubChemLite - 1-(2-(pyrrolidin-1-yl)ethyl)piperazine (C10H21N3) [pubchemlite.lcsb.uni.lu]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS: 22763-69-5) is a critical diamine scaffold employed in the synthesis of CNS-active pharmaceutical agents, particularly atypical antipsychotics and high-affinity ligands for sigma and dopamine receptors. Its structural utility lies in the flexible ethyl linker connecting a bulky, lipophilic pyrrolidine ring to a reactive piperazine secondary amine, serving as a versatile "privileged structure" for nucleophilic substitution.

This guide details a robust, scalable synthesis protocol designed to maximize regioselectivity and minimize the formation of the bis-alkylated byproduct, 1,4-bis(2-pyrrolidin-1-ylethyl)piperazine. It includes validated characterization data and a self-correcting troubleshooting framework.

Retrosynthetic Analysis & Strategy

To synthesize this compound efficiently, we must avoid the statistical polymerization often seen in polyamine synthesis.

Strategic Pathway: Nucleophilic Substitution (N-Alkylation)

The most reliable industrial route involves the alkylation of excess piperazine with 1-(2-chloroethyl)pyrrolidine hydrochloride .

-

Reagent A (Nucleophile): Piperazine (anhydrous).[1] Used in 3-5 molar excess to ensure mono-alkylation.

-

Reagent B (Electrophile): 1-(2-chloroethyl)pyrrolidine hydrochloride. The hydrochloride salt is preferred over the free base for stability and ease of handling.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃). Acts as an HCl scavenger.

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Polar protic or aprotic solvents facilitate the SN2 mechanism.

Reaction Scheme Visualization

Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometric control.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Piperazine (Anhydrous) | 86.14 | 4.0 | Nucleophile |

| 1-(2-Chloroethyl)pyrrolidine HCl | 170.08 | 1.0 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base/Scavenger |

| Ethanol (Absolute) | - | Solvent | Medium |

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with Piperazine (34.4 g, 0.40 mol) and Ethanol (150 mL) . Stir until dissolved. Note: Warming slightly to 40°C aids dissolution.

-

Add Potassium Carbonate (34.5 g, 0.25 mol) to the solution.

Step 2: Addition of Electrophile

-

Add 1-(2-Chloroethyl)pyrrolidine Hydrochloride (17.0 g, 0.10 mol) portion-wise over 15 minutes.

-

Expert Insight: Adding the electrophile slowly to the excess piperazine pool ensures that at any given moment, the concentration of unreacted piperazine is far higher than the mono-alkylated product, suppressing dimer formation.

-

Step 3: Reaction & Reflux

-

Heat the mixture to reflux (approx. 78-80°C) under a nitrogen atmosphere.

-

Maintain reflux for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (System: MeOH/NH₄OH 9:1). The spot for the chloroethyl starting material (Rf ~0.8) should disappear.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic salts (KCl and unreacted K₂CO₃) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 20 mL).

-

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol. A semi-solid residue will remain.

-

Extraction:

-

Dissolve the residue in Dichloromethane (DCM, 100 mL) and Water (50 mL) .

-

Separate the layers.[2][3][4][5] The product and excess piperazine will partition.

-

Crucial Step: Wash the organic layer with Water (3 x 50 mL) . This aggressively removes the excess unreacted piperazine (which is highly water-soluble) while the lipophilic product remains in the DCM.

-

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and evaporate to yield the crude oil.

Step 5: Purification (Distillation)

-

Perform vacuum distillation on the crude oil.[5]

-

Target Fraction: Collect the fraction boiling at 135–140°C at 2 mmHg (approximate).

-

Yield: Expected yield is 65–75% (approx. 12–14 g) of a pale yellow oil.

Workup & Purification Logic Flow

Figure 2: Purification flowchart emphasizing the removal of excess piperazine via aqueous washing.

Characterization & Analysis

Spectroscopic Data (Expected)

The following data validates the structure of the free base.

| Technique | Parameter | Assignment / Value |

| ¹H NMR | Solvent | CDCl₃ (400 MHz) |

| δ 1.75 - 1.80 | Multiplet, 4H (Pyrrolidine β-CH₂) | |

| δ 2.45 - 2.55 | Multiplet, 6H (Pyrrolidine α-CH₂ + Piperazine N-CH₂) | |

| δ 2.58 - 2.65 | Multiplet, 4H (Ethyl bridge N-CH₂-CH₂-N) | |

| δ 2.88 - 2.92 | Triplet, 4H (Piperazine NH-CH₂) | |

| δ 1.80 | Broad Singlet, 1H (NH) - Shift varies with concentration | |

| ¹³C NMR | Solvent | CDCl₃ (100 MHz) |

| δ 23.4 | Pyrrolidine β-C | |

| δ 46.1 | Piperazine C (next to NH) | |

| δ 54.2 | Pyrrolidine α-C | |

| δ 54.8 | Piperazine C (next to bridge) | |

| δ 55.5, 56.8 | Ethyl bridge carbons | |

| Mass Spec | ESI+ | [M+H]⁺ = 184.18 m/z |

Quality Control Criteria

-

Purity (GC/HPLC): >98.0%

-

Appearance: Clear, colorless to pale yellow liquid.[6]

-

Water Content (Karl Fischer): <0.5% (Critical for subsequent anhydrous reactions).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete alkylation or loss during workup. | Increase reflux time to 20h. Ensure the aqueous wash in Step 4 is not too acidic (keep pH > 10). |

| Bis-alkylated Impurity | Ratio of Piperazine to Electrophile is too low. | Increase Piperazine equivalents from 4.0 to 6.0. Add electrophile slower. |

| Solidification in Flask | Solvent volume too low for salt precipitation. | Add more Ethanol or switch to Acetonitrile to improve solubility during reflux. |

| Emulsion in Extraction | pH effects or surfactant-like behavior. | Add brine (saturated NaCl) to the aqueous phase to break the emulsion. |

Safety & Handling

-

Hazards: The compound is a tertiary/secondary amine and is corrosive. Causes severe skin burns and eye damage (H314).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store under nitrogen in a cool, dry place. The free base absorbs CO₂ from the air; conversion to the dihydrochloride salt is recommended for long-term storage.

References

-

BenchChem. Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

-

PrepChem. Synthesis of Piperazine Derivatives. Retrieved from

-

National Institute of Standards and Technology (NIST). Piperazine Thermochemical Data. Retrieved from

-

PubChem. Compound Summary: this compound. Retrieved from

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

Sources

- 1. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]

- 5. soeagra.com [soeagra.com]

- 6. 103-76-4 CAS MSDS (1-(2-Hydroxyethyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

1-(2-Pyrrolidin-1-ylethyl)piperazine CAS number and synonyms

The "Privileged Linker" in GPCR Ligand Design and Synthetic Medicinal Chemistry

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS 22763-69-5) is a unsymmetrical diamine scaffold widely utilized in medicinal chemistry as a solubility-enhancing side chain and a pharmacophore modulator.[1][2] Structurally, it bridges a secondary amine (piperazine) and a tertiary amine (pyrrolidine) via an ethylene spacer. This specific topology allows it to serve as a high-affinity ligand for G-protein coupled receptors (GPCRs), particularly Sigma-1 (

This guide provides a rigorous technical analysis of the molecule, detailing its physiochemical profile, optimized synthetic routes to minimize dimerization, and its critical role in modern drug discovery—including its recent emergence as a precursor in the synthesis of high-potency nitazene analogues.

Part 1: Chemical Identity & Physiochemical Profile[3]

This molecule functions as a "bidentate" base. The steric bulk of the pyrrolidine ring contrasts with the reactive secondary amine of the piperazine, making it an ideal candidate for

Table 1: Chemical Passport

| Parameter | Technical Specification |

| IUPAC Name | 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine |

| CAS Registry Number | 22763-69-5 |

| Common Synonyms | 1-(2-Pyrrolidinoethyl)piperazine; 4-(2-Pyrrolidin-1-ylethyl)piperazine |

| Molecular Formula | |

| Molecular Weight | 183.30 g/mol |

| Physical State | Viscous colorless to pale yellow liquid |

| Boiling Point | ~77–80 °C (at 0.5 mmHg) / ~260 °C (Predicted at 760 mmHg) |

| Density | |

| pKa (Predicted) | |

| Solubility | Miscible in water, EtOH, DCM; Insoluble in Hexanes |

Part 2: Synthetic Routes & Process Optimization

The synthesis of this compound presents a classic challenge in polyamine chemistry: preventing the formation of the bis-alkylated byproduct (i.e., two pyrrolidine-ethyl chains attaching to one piperazine core).

Route A: The "Excess-Amine" Nucleophilic Substitution (Recommended)

This protocol relies on statistical probability to favor the mono-substituted product by using a large excess of piperazine.

Reaction:

Optimized Protocol:

-

Reagents:

-

Piperazine (anhydrous): 5.0 equivalents (Critical for mono-selectivity).

-

1-(2-Chloroethyl)pyrrolidine HCl: 1.0 equivalent.

-

Potassium Carbonate (

): 3.0 equivalents. -

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Suspend Piperazine and

in MeCN at 60°C. -

Add 1-(2-Chloroethyl)pyrrolidine HCl portion-wise over 1 hour. Note: Slow addition prevents localized high concentrations of the alkylating agent.

-

Reflux for 12–16 hours.

-

-

Workup (The "Salting-Out" Trick):

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate to remove solvent.

-

Purification: The residue contains the product and excess piperazine. Piperazine sublimes/distills easily. High-vacuum distillation is required. The excess piperazine will distill first, followed by the product at a higher boiling point.

-

Visualization: Synthetic Workflow

Figure 1: Optimized synthetic pathway emphasizing stoichiometry control to prevent bis-alkylation.

Part 3: Structural Utility in Drug Design

This moiety is not merely a linker; it is a pharmacophore tuner .

Solubility Modulation

In drug discovery, attaching this side chain to a lipophilic scaffold (e.g., a tricyclic ring system) dramatically improves aqueous solubility due to the ionizable nitrogens. At physiological pH (7.4), both nitrogens are partially protonated, increasing polarity.

Receptor Binding Profiles

-

Sigma-1 (

) Receptors: The pyrrolidine ring mimics the hydrophobic bulk required for the primary binding pocket of -

Nitazene Opioids (Safety Warning): This specific tail is found in N-Pyrrolidino protonitazene (Protonitazepyne).[3] Researchers must be aware that this building block is monitored due to its use in synthesizing high-potency synthetic opioids [1].

Part 4: Experimental Protocol (Derivatization)

Scenario: You need to couple this amine to a carboxylic acid scaffold (e.g., to create a GPCR ligand).

Standard Amide Coupling Protocol

Objective: React this compound with Acid Scaffold (

-

Activation: Dissolve

(1.0 eq) in dry DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.[4] -

Coupling: Add this compound (1.1 eq) dropwise.

-

Why? The secondary amine (piperazine) is the nucleophile. The tertiary pyrrolidine amine is non-nucleophilic under these conditions but acts as an internal base.

-

-

Monitoring: Monitor by LC-MS. The product will show a characteristic

and often a -

Workup: Wash with saturated

.[4] Do not wash with strong acid (1N HCl) initially, or you will extract your product into the aqueous layer.

Visualization: Mechanism of Action (Pharmacophore)

Figure 2: Pharmacophore mapping showing how the molecule interacts within a receptor binding pocket.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Corrosive and Irritant.

-

Skin/Eye Contact: This amine is highly basic (

). Direct contact causes chemical burns. Wear neoprene gloves and chemical splash goggles. -

Regulatory Status: While the chemical itself is a standard building block, its structural similarity to precursors for Schedule I substances (Nitazenes) requires strict inventory logging.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). It absorbs

from the air to form carbamates/carbonates, which appear as white crusts on the liquid surface.

References

-

World Health Organization (WHO). (2024). Critical Review Report: N-Pyrrolidino protonitazene. Expert Committee on Drug Dependence.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89855, 1-[2-(1-Pyrrolidinyl)ethyl]piperazine.

-

Matrix Fine Chemicals. (2024). Product Specification: 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine (CAS 22763-69-5).[1][2][5][6]

-

ChemicalBook. (2024). 1-(2-Pyrrolidinoethyl)piperazine Properties and Synthesis.

Sources

Pharmacological & Synthetic Profile: 1-(2-Pyrrolidin-1-ylethyl)piperazine

Topic: Pharmacological Profile of 1-(2-Pyrrolidin-1-ylethyl)piperazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Development Scientists, Toxicology Researchers

Executive Summary

This compound (CAS: 22763-69-5) is a bicyclic diamine derivative serving as a critical "privileged structure" in medicinal chemistry. While possessing modest intrinsic pharmacological activity as a monoamine modulator, its primary value lies as a high-fidelity pharmacophore linker . It is the structural backbone for a new generation of high-potency synthetic opioids (e.g., N-Pyrrolidino Protonitazene ) and experimental antipsychotics. This guide details its physicochemical properties, synthetic pathways, and its role in modulating receptor affinity via the "basic tail" effect in G-Protein Coupled Receptors (GPCRs).

Chemical Identity & Physicochemical Properties

This compound combines a secondary amine (piperazine) and a tertiary amine (pyrrolidine) linked by an ethylene bridge, creating a highly basic, hydrophilic moiety capable of deep-pocket receptor penetration.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 22763-69-5 |

| Molecular Formula | C₁₀H₂₁N₃ |

| Molecular Weight | 183.29 g/mol |

| LogP (Predicted) | 0.2 – 0.5 (Amphiphilic) |

| pKa (Predicted) | ~9.8 (Piperazine N), ~9.2 (Pyrrolidine N) |

| Physical State | Viscous pale yellow liquid or low-melting solid |

| Solubility | Miscible in water, ethanol, DCM; insoluble in hexanes |

Pharmacological Profile

3.1 Intrinsic Pharmacodynamics (The "Linker" Effect)

While this compound is rarely used as a monotherapy, its structure dictates the pharmacodynamics of the drugs it constitutes.

-

Sigma-1 Receptor (

R) Affinity: The ethyl-linked piperazine/pyrrolidine motif is a classic ligand for the -

Histamine H3 Antagonism: Structure-Activity Relationship (SAR) studies indicate that piperazine-alkyl-pyrrolidine chains mimic the histamine imidazole core, often conferring H3 antagonist activity which can promote wakefulness—a relevant side-effect profile for sedating opioids or antipsychotics.

3.2 Role in High-Potency Opioids (Nitazenes)

The compound is the defining structural feature of N-Pyrrolidino Protonitazene (Protonitazepyne) .

-

Mechanism: The piperazine nitrogen acts as the attachment point to the benzimidazole core. The ethylene-pyrrolidine tail extends into the solvent-accessible region of the

-opioid receptor (MOR). -

Potency Enhancement: The pyrrolidine ring provides a bulky, hydrophobic terminus that stabilizes the receptor-ligand complex, increasing potency by 3–70x compared to fentanyl.

3.3 Signaling Pathway Visualization

The following diagram illustrates how this moiety integrates into broader signaling cascades when attached to a GPCR "warhead" (e.g., opioid or dopamine receptor).

Figure 1: Signal transduction cascade initiated by ligands containing the this compound moiety.

Pharmacokinetics (ADME)

-

Absorption: Rapidly absorbed via oral and mucosal routes due to the high pKa ensuring ionization at physiological pH, balanced by the lipophilic pyrrolidine ring.

-

Distribution: High Volume of Distribution (

). The basic nature allows lysosomal trapping and blood-brain barrier (BBB) penetration. -

Metabolism:

-

N-Dealkylation: CYP450 enzymes (likely CYP2D6/3A4) cleave the ethyl bridge.

-

N-Oxidation: Formation of N-oxides on the tertiary pyrrolidine nitrogen.

-

-

Excretion: Primarily renal excretion of the ionized salt form.

Experimental Protocols

5.1 Synthesis of this compound

Objective: Selective mono-alkylation of piperazine to prevent bis-alkylation.

Reagents:

-

Piperazine (anhydrous) - 5.0 eq (Excess is critical)

-

1-(2-Chloroethyl)pyrrolidine Hydrochloride - 1.0 eq

-

Potassium Carbonate (

) - 3.0 eq -

Acetonitrile (ACN) or Ethanol - Solvent

Workflow:

-

Dissolution: Dissolve 5.0 equivalents of piperazine and 3.0 equivalents of

in refluxing ACN. -

Addition: Dropwise addition of 1-(2-Chloroethyl)pyrrolidine (dissolved in ACN) over 60 minutes.

-

Reflux: Heat at 80°C for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Filter off inorganic salts. Evaporate solvent.

-

Purification: The excess piperazine precipitates upon cooling or can be distilled off. The product is purified via vacuum distillation (bp ~140°C at 10 mmHg) or column chromatography.

Figure 2: Synthetic workflow for mono-alkylation of piperazine.

Safety & Toxicology

-

GHS Classification:

-

Skin Corr. 1B: Causes severe skin burns and eye damage.

-

Acute Tox. 4: Harmful if swallowed.

-

-

Handling: Must be handled in a fume hood with neoprene gloves and chemical splash goggles.

-

Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal.

References

-

World Health Organization (WHO). (2024). Critical Review Report: N-Pyrrolidino protonitazene. ECDD 47th Meeting. Retrieved from [Link]

-

American Chemical Society (ACS). (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature.[3][4] Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 1-(2-Pyrrolidin-1-ylethyl)piperazine Analogs

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its structural analogs.

Executive Summary

This compound (CAS: 22763-69-5) represents a "privileged scaffold" in medicinal chemistry, characterized by two saturated nitrogenous heterocycles linked by a flexible ethylene bridge. This diamine moiety serves as a critical pharmacophore in the development of ligands for the Central Nervous System (CNS), specifically targeting Sigma receptors (

This guide analyzes the structure-activity relationships (SAR) of this scaffold, detailing its role in Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders and providing self-validating protocols for synthesis and biological evaluation.

Structural Analysis & Pharmacophore Logic

The biological utility of this compound stems from its ability to satisfy the basic pharmacophore requirements of aminergic G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

The "Flexible Linker" Hypothesis

The ethylene bridge (

-

Proximal Nitrogen (Piperazine

): Often acts as the attachment point to a hydrophobic core (e.g., isoindoline, chromen-4-one, or phenyl ring). -

Distal Nitrogen (Pyrrolidine

): Serves as the protonation site at physiological pH (

Pharmacological Targets

| Target System | Role of Scaffold | Mechanism of Action |

| Sigma-1 Receptor ( | High-affinity ligand | The basic pyrrolidine nitrogen forms an electrostatic clamp with Asp126/Glu172; the ethyl spacer positions the piperazine ring in the hydrophobic pocket. |

| Acetylcholinesterase (AChE) | Dual-binding inhibitor | Spans the catalytic active site (CAS) and peripheral anionic site (PAS), preventing acetylcholine hydrolysis and A |

| Histamine H3 Receptor | Antagonist/Inverse Agonist | The basic head group mimics the histamine ethylamine moiety, blocking constitutive receptor activity. |

Biological Activity Profile

Sigma Receptor Modulation ( R / R)

Analogs containing the this compound moiety are potent

-

Therapeutic Application: Neuroprotection, antinociception (pain relief), and cognitive enhancement.

-

Key Insight: Replacing the pyrrolidine ring with a morpholine ring often decreases

affinity due to the electron-withdrawing oxygen reducing the basicity of the nitrogen, weakening the critical salt bridge.

Dual AChE/Sigma-1 Inhibition (Alzheimer's Disease)

In the context of Alzheimer's drug discovery, this scaffold is used to create Multi-Target Directed Ligands (MTDLs) .

-

Mechanism: The piperazine end binds to the catalytic site of AChE, while the pyrrolidine-ethyl arm extends to the peripheral anionic site (PAS). Simultaneously, the scaffold exhibits affinity for

receptors, promoting neurotrophic factor release. -

Data Point: Analogs linked to a phthalimide core have demonstrated

values in the low micromolar to nanomolar range for AChE inhibition while maintaining high

Antimicrobial & Antiparasitic Activity

While less common than CNS applications, the piperazine core is a known GABA agonist in nematodes. Functionalization with the pyrrolidine-ethyl side chain improves lipophilicity, potentially enhancing uptake in resistant parasitic strains.

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the SAR logic for transforming the core scaffold into a potent bioactive agent.

Figure 1: SAR Logic flow for this compound derivatives, mapping structural regions to specific biological outcomes.

Experimental Protocols

Synthesis of N-Substituted Analogs (General Protocol)

This protocol describes the coupling of the this compound scaffold to an aryl halide or alkyl halide core.

Reagents:

-

This compound (1.0 eq)

-

Aryl/Alkyl Halide (e.g., 4-chlorobenzyl chloride) (1.1 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Potassium Iodide (KI) (Catalytic, 0.1 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Methodology:

-

Preparation: Dissolve the aryl halide in anhydrous ACN under an inert atmosphere (

). -

Activation: Add anhydrous

and catalytic KI. Stir for 15 minutes at room temperature. Rationale: KI generates the more reactive alkyl iodide in situ (Finkelstein reaction). -

Coupling: Dropwise add this compound dissolved in ACN.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). -

Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM and wash with water (

). Dry over -

Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Ellman’s Assay for AChE Inhibition

This colorimetric assay quantifies the inhibitory potency (

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

-

Acetylthiocholine iodide (ATCI) – Substrate.

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.

-

Phosphate Buffer (0.1 M, pH 8.0).

Workflow:

-

Blanking: In a 96-well plate, add 140

Buffer, 20 -

Enzyme Addition: Add 20

AChE solution (0.05 U/mL). Incubate at -

Substrate Initiation: Add 10

ATCI (10 mM). -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Determine the velocity (

) of the reaction. Calculate % Inhibition:

Workflow Visualization

Figure 2: Step-by-step workflow for the Ellman's Assay used to validate AChE inhibitory activity.

References

-

Sigma Receptor Ligands & Antipsychotics: Title: Piperidinyltetralin sigma ligands.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Dual Histamine/Sigma Targeting: Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Source: ACS Chemical Neuroscience / University of Granada. URL:[Link]

-

AChE Inhibitors (Phthalimide-Piperazine): Title: Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives. Source: Iranian Journal of Basic Medical Sciences / PMC. URL:[Link]

-

Piperazine Scaffold Review: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic characterization of 1-(2-Pyrrolidin-1-ylethyl)piperazine . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation.[1]

CAS: 22763-69-5 | Formula:

Executive Summary & Structural Logic

This compound is a unsymmetrical diamine linker often utilized in medicinal chemistry as a "privileged scaffold" for GPCR ligands (e.g., antihistamines, antipsychotics). Its structure consists of a secondary amine (piperazine) and a tertiary amine (pyrrolidine) connected by an ethylene bridge.[1]

Analytical Challenge: The molecule possesses high conformational flexibility and three nitrogen centers with varying pKa values.[1] Spectroscopic assignment requires distinguishing between the endo-cyclic protons of the two heterocycles and the exo-cyclic ethylene linker.[1]

Structural Connectivity Diagram (DOT)

The following diagram illustrates the core connectivity and the numbering scheme used for spectral assignment in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Deuterated Chloroform (

H NMR Assignment Logic (400 MHz, )

The spectrum is characterized by three distinct regions: the deshielded protons

| Assignment (H) | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| Pyrrolidine | 1.75 – 1.82 | Multiplet (m) | 4H | The most shielded protons in the molecule, located on the "back" of the pyrrolidine ring, distant from the electronegative nitrogen. |

| Piperazine | 2.45 – 2.55 | Broad Triplet | 4H | Protons adjacent to the tertiary nitrogen of the piperazine ring.[1] Often overlap with the linker.[1] |

| Linker | 2.58 – 2.65 | Triplet ( | 2H | The methylene group attached to the pyrrolidine nitrogen.[1] |

| Linker | 2.50 – 2.60 | Triplet ( | 2H | The methylene group attached to the piperazine nitrogen.[1] Overlaps frequently with ring protons.[1] |

| Pyrrolidine | 2.50 – 2.65 | Multiplet | 4H | Protons adjacent to the pyrrolidine nitrogen.[1] Part of the "amine envelope" (2.4-2.7 ppm).[1] |

| Piperazine | 2.88 – 2.95 | Triplet | 4H | The most deshielded aliphatic signal due to the secondary amine environment and lack of alkyl shielding.[1] |

| NH (Amine) | 1.8 – 2.2 | Broad Singlet | 1H | Exchangeable.[1] Shift varies heavily with concentration and water content.[1] Disappears in |

C NMR Assignment (100 MHz, )

Symmetry simplifies the carbon spectrum significantly.[1]

-

23.4 ppm: Pyrrolidine

-carbons.[1] -

46.1 ppm: Piperazine carbons (

to NH).[1] -

54.2 ppm: Pyrrolidine

-carbons.[1] -

54.5 ppm: Piperazine carbons (

to alkyl).[1] -

56.8 / 57.5 ppm: Ethyl linker carbons (distinct signals, but close).[1]

Mass Spectrometry (MS) Profile

Method: Electrospray Ionization (ESI) in Positive Mode is preferred over Electron Impact (EI) for soft ionization of the parent molecule, though EI provides richer structural fragmentation.[1]

Fragmentation Pathway (EI/CID)

The fragmentation is driven by

-

Parent Ion (

): m/z 184.3[1] -

Base Peak: m/z 84 (Pyrrolidinium cation).[1] This is the diagnostic peak for N-alkyl pyrrolidines.[1]

-

Secondary Fragment: m/z 99 (N-methylene piperazine fragment).[1]

MS Fragmentation Logic Diagram

Infrared Spectroscopy (FT-IR)

Sampling: Liquid film (neat) on NaCl plates or ATR (Attenuated Total Reflectance).[1]

| Frequency (cm | Vibration Mode | Intensity | Interpretation |

| 3250 – 3350 | N-H Stretch | Weak/Broad | Characteristic of the secondary amine on the piperazine ring. |

| 2700 – 2850 | Bohlmann Bands | Medium | "Trans-quinolizidine" type bands; indicative of lone pair interactions in cyclic amines. |

| 2900 – 2960 | C-H Stretch ( | Strong | Aliphatic C-H bonds in the pyrrolidine and linker. |

| 1450 – 1470 | CH | Medium | Deformation of methylene groups.[1] |

| 1120 – 1150 | C-N Stretch | Medium | Aliphatic C-N bonds.[1] |

Experimental Protocol: Sample Preparation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for NMR preparation.

-

Free Base Isolation: If the compound is stored as a hydrochloride salt, it must be neutralized.[1]

-

Step: Dissolve 20 mg of salt in 1 mL 1M NaOH. Extract with

mL -

Validation: Dry organic layer over anhydrous

(not

-

-

Solvent Check: Use

stored over molecular sieves to prevent water peaks (~1.56 ppm) from obscuring the -

Filtration: Filter the solution through a cotton plug directly into the NMR tube to remove suspended carbonate, which causes line broadening.[1]

References

-

Synthesis of Piperazine Derivatives

-

Mass Spectrometry of Cyclic Amines (Pyrrolidine Fragmentation)

-

General Spectroscopic Data for Piperazine

-

Source: BenchChem.[1] "Spectroscopic Analysis of Piperazine Compounds."

-

-

Chemical Structure Validation (PubChem)

Sources

In silico modeling of 1-(2-Pyrrolidin-1-ylethyl)piperazine receptor binding

In Silico Modeling of 1-(2-Pyrrolidin-1-ylethyl)piperazine Receptor Binding[1]

Executive Summary: The Pharmacophore Challenge

The molecule This compound represents a classic "privileged scaffold" in medicinal chemistry. It features a flexible ethyl linker connecting two nitrogen-rich heterocycles: a piperazine ring and a pyrrolidine ring. This structural motif is a critical determinant of binding affinity in a spectrum of G-Protein Coupled Receptors (GPCRs) and intracellular chaperones, most notably the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) .

For drug development professionals, modeling this scaffold presents a specific challenge: handling the protonation states and conformational flexibility of the diamine system. At physiological pH, this molecule can exist in mono- or di-cationic forms, profoundly altering its electrostatic interaction potential with the conserved Aspartate residues found in aminergic receptor binding pockets.

This guide details a self-validating in silico protocol to model the binding of this compound, using the Sigma-1 receptor as the primary validation target due to its high-resolution crystal data availability.

Target Identification & Structural Preparation

To ensure high "In Silico-to-In Vitro" correlation, we must anchor our modeling in structural reality. The primary target for this scaffold is the Sigma-1 Receptor , a chaperone protein implicated in nociception and neurodegeneration.

-

Primary Target: Human Sigma-1 Receptor (σ1R)

-

Reference PDB: 5HK1 (Crystal structure of σ1R bound to PD144418) or 6DK1 .

-

Rationale: The 5HK1 structure reveals the canonical "amine site" where a basic nitrogen forms a critical salt bridge with Glu172 (in some numbering schemes) or Asp126 . For this guide, we standardize on the human sequence numbering: Asp126 .

Protocol: Receptor Grid Generation

Standard rigid-receptor docking often fails with this scaffold because the σ1R binding pocket is highly hydrophobic but plastic.

-

Pre-processing: Remove water molecules except those bridging the ligand and Tyr103, if present.

-

H-Bond Optimization: Optimize hydrogen bond networks using PROPKA at pH 7.4. This is crucial for defining the rotameric state of Glu172/Asp126 .

-

Grid Box Definition:

-

Centroid: Defined by the cognate ligand in PDB 5HK1.

-

Dimensions:

Å. -

Constraint: Define a H-bond acceptor constraint on the carboxylate oxygen of Asp126 . This forces the docking algorithm to prioritize poses that satisfy the critical salt bridge.

-

Ligand Preparation: The Protonation Pivot

The binding affinity of this compound is driven by electrostatics. You cannot model this as a neutral molecule.

-

Chemical Structure Analysis:

-

N1 (Pyrrolidine): Highly basic (

). -

N4 (Piperazine, distal): Secondary amine, basic (

). -

N1 (Piperazine, proximal): Tertiary amine, less basic (

).

-

Critical Decision: At pH 7.4, the pyrrolidine nitrogen is protonated (

Methodology:

-

Generate states at pH

using Epik or MoKa . -

Force Field: Use OPLS4 . It accurately parameterizes the torsional energy of the ethyl linker (N-C-C-N), which is prone to adopting a gauche conformation to minimize hydrophobic surface area in water, but may extend to anti in the binding pocket.

Molecular Docking Workflow

We utilize an Induced Fit Docking (IFD) approach. The ethyl linker allows the two rings to orient independently, requiring the receptor side chains (specifically Tyr103, Phe107, Trp164) to adjust.

The "Anchor & Grow" Logic

-

Anchor: The protonated pyrrolidine nitrogen anchors to Asp126 via an electrostatic salt bridge.

-

Grow/Pose: The ethyl linker extends the piperazine ring toward the hydrophobic vestibule (Val84, Trp89).

Visualization of the Workflow

Figure 1: Induced Fit Docking (IFD) workflow designed to accommodate the flexible ethyl linker and charge states of the scaffold.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To validate the binding stability of the this compound scaffold, we must run MD simulations. The high flexibility of the ethyl linker often leads to "pose flipping" if the hydrophobic contacts are not stable.

Simulation Protocol

-

System: Ligand-Receptor complex embedded in a POPC lipid bilayer (since σ1R is a transmembrane protein).

-

Solvation: TIP3P water model, 0.15 M NaCl.

-

Duration: 100 ns (minimum) to observe side-chain relaxation.

-

Ensemble: NPT (

,

Key Metrics for Analysis

-

Salt Bridge Persistence: Measure the distance between the Pyrrolidine-N and Asp126-OD1/OD2.

-

Success Criteria: Distance

for

-

-

Ligand RMSD:

-

Success Criteria: Plateau

relative to the starting pose. High fluctuations indicate the "tail" (piperazine) is not securely locked in the hydrophobic pocket.

-

Quantitative Data Summary

When analyzing the binding of this scaffold, compare your in silico scores against known experimental data ranges for similar analogues.

| Metric | Target | Acceptable Range | Critical Interaction |

| Docking Score (XP) | Sigma-1 (σ1R) | Salt bridge (Asp126) + | |

| Docking Score (SP) | Histamine H3 | Salt bridge (Asp114) | |

| MM/GBSA | Sigma-1 (σ1R) | Solvation penalty of the diamine | |

| Salt Bridge Dist. | MD Average | Electrostatic anchor |

Interaction Pathway & Signaling

Understanding why this molecule binds helps in optimizing it. The binding triggers a conformational shift in the receptor, often modulating its interaction with client proteins (like ion channels).

Figure 2: Putative mechanism of action upon binding to the Sigma-1 receptor. Note: If the ligand acts as an antagonist, it stabilizes the oligomer, blocking the dissociation step.

References

-

Crystal structure of the human σ1 receptor.

- Source: Schmidt, H. R., et al. (2016).

-

URL:[Link]

-

Structural basis of ligand binding to the Sigma-1 receptor.

- Source: Kruse, A. C., et al. (2016).

-

URL:[Link]

-

Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- Source: Łażewska, D., et al. (2021). ACS Chemical Neuroscience.

-

URL:[Link]

-

In silico modeling of Sigma-1 receptor-ligand interactions.

- Source: Oostenbrink, C., et al. (2018).

-

URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling of 1-(2-Pyrrolidin-1-ylethyl)piperazine

Executive Summary

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS 22763-69-5) is a diamine-functionalized heterocyclic building block widely utilized in medicinal chemistry. Characterized by a flexible ethyl linker connecting a secondary amine (piperazine) and a tertiary amine (pyrrolidine), this compound serves as a critical pharmacophore in the synthesis of GPCR ligands (e.g., sigma receptors, dopamine D2/D3) and novel synthetic opioids (e.g., nitazene analogues). This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and handling protocols for research applications.

Molecular Identity & Structural Analysis

The molecule features a hydrophilic piperazine head group capable of hydrogen bonding and a lipophilic pyrrolidine tail. The ethyl bridge introduces rotational freedom, allowing the molecule to adopt various conformations to fit binding pockets.

Table 1: Chemical Identity Standards

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 22763-69-5 |

| Molecular Formula | C₁₀H₂₁N₃ |

| Molecular Weight | 183.29 g/mol |

| SMILES | C1CN(CCN1)CCN2CCCC2 |

| InChI Key | UXHZIFKPLFIPSX-UHFFFAOYSA-N |

| Structural Class | Heterocyclic diamine; Piperazine derivative |

Physicochemical Parameters

Accurate physicochemical data is essential for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME).

Table 2: Core Physicochemical Properties

| Property | Value | Technical Note |

| Physical State | Liquid | Colorless to pale yellow; hygroscopic. |

| Boiling Point (Atm) | ~280–300°C (Predicted) | Note: Often cited as ~77°C in catalogs; this value refers to reduced pressure (approx. 0.5–1.0 mmHg). |

| Density | 0.980 ± 0.06 g/cm³ | At 20°C. |

| pKa (Predicted) | pKa₁ ≈ 9.2; pKa₂ ≈ 8.5 | The secondary piperazine nitrogen is the most basic site, followed by the tertiary pyrrolidine nitrogen. |

| LogP (Octanol/Water) | 0.15 ± 0.4 | Amphiphilic nature; soluble in both aqueous acid and organic solvents (DCM, MeOH). |

| Refractive Index | 1.495 (Predicted) | Useful for purity assessment via refractometry. |

| Solubility | High (Water, Ethanol, DMSO) | Forms stable salts (HCl, maleate) readily. |

Expert Insight: The basicity of the secondary amine (piperazine N4) allows for selective functionalization (e.g., acylation or alkylation) without protecting the tertiary amines, provided stoichiometric control is maintained.

Synthetic Pathways & Impurity Profile

The industrial synthesis typically involves the alkylation of piperazine. A common impurity profile includes bis-alkylated species if the piperazine excess is insufficient.

Primary Synthetic Route: Nucleophilic Substitution

The reaction proceeds via the nucleophilic attack of excess piperazine on 1-(2-chloroethyl)pyrrolidine.

Protocol Overview:

-

Activation: 1-(2-Chloroethyl)pyrrolidine hydrochloride is neutralized with base (NaOH/K₂CO₃) to generate the free base in situ.

-

Substitution: The free base is added dropwise to a refluxing solution of excess piperazine (3–5 equivalents) in acetonitrile or ethanol.

-

Purification: Excess piperazine is removed via vacuum distillation or water washing, followed by fractional distillation of the product.

Figure 1: Synthetic pathway highlighting the critical role of stoichiometry in preventing bis-alkylation impurities.

Analytical Characterization

Verifying the identity of CAS 22763-69-5 requires distinguishing the ethyl bridge signals from the ring protons.

¹H NMR Interpretation (CDCl₃, 400 MHz):

-

δ 1.7–1.8 ppm (Multiplet, 4H): Pyrrolidine ring protons (β-carbons).

-

δ 2.4–2.6 ppm (Multiplet, 6H): Pyrrolidine α-protons (4H) + Ethyl bridge CH₂ adjacent to pyrrolidine (2H).

-

δ 2.5–2.6 ppm (Triplet, 2H): Ethyl bridge CH₂ adjacent to piperazine.

-

δ 2.4–2.5 ppm (Broad Singlet, 4H): Piperazine ring protons (N1-adjacent).

-

δ 2.9 ppm (Triplet, 4H): Piperazine ring protons (N4-adjacent, secondary amine).

-

δ 1.8–2.0 ppm (Broad s, 1H): NH proton (exchangeable with D₂O).

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 184.3

-

Fragmentation: Characteristic loss of the pyrrolidine ring or cleavage of the ethyl bridge may be observed at higher collision energies.

Handling, Stability & Safety

This compound is a corrosive amine and must be handled with strict safety protocols.

Safety Profile (GHS Classifications):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1.

-

Storage: Store under inert gas (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse cautiously with water for >15 minutes.[1] Remove contact lenses if present. Consult an ophthalmologist immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine (Analogous Structure Reference). Retrieved from [Link]

-

World Health Organization (2024). Critical Review Report: N-Pyrrolidino protonitazene. (Discusses the usage of the title compound as a precursor). Retrieved from [Link]

Sources

1-(2-Pyrrolidin-1-ylethyl)piperazine molecular formula and weight

This technical guide provides a comprehensive analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine , a critical diamine intermediate used extensively in medicinal chemistry for the synthesis of CNS-active agents and nitrogen-containing heterocycles.[1]

Molecular Architectures & Synthetic Utility [1]

Executive Summary

This compound (CAS: 22763-69-5) is a unsymmetrical triamine consisting of a piperazine ring linked to a pyrrolidine moiety via an ethyl bridge.[1][2] In drug discovery, it serves as a "privileged linker," providing a flexible, basic tether that modulates solubility and receptor binding affinity (particularly at Dopamine D2/D3 and Sigma receptors). Its structure features both a secondary amine (piperazine N4) available for further derivatization and two tertiary amines, imparting high basicity and polarity.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the free base form.

| Property | Specification | Notes |

| IUPAC Name | 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine | Also: 1-(2-Pyrrolidinoethyl)piperazine |

| CAS Number | 22763-69-5 | Verified Registry Number |

| Molecular Formula | C₁₀H₂₁N₃ | |

| Molecular Weight | 183.29 g/mol | Monoisotopic Mass: 183.17 |

| Physical State | Liquid | Colorless to pale yellow oil |

| Density | ~0.98 g/cm³ | Predicted at 20°C |

| Boiling Point | >250°C (atm) | Typically distilled at reduced pressure (e.g., 110-120°C @ 10 mmHg) |

| Acidity (pKa) | ~9.8 (Piperazine N1) | Polyprotic base; Secondary N4 pKa ~9.0 |

| Solubility | Miscible in Water, Ethanol, DCM | Hygroscopic; absorbs CO₂ from air |

Synthetic Architecture

The synthesis of this compound requires a strategy that avoids polymerization (dimerization of the linker) and ensures mono-alkylation of the piperazine ring.[1]

Retrosynthetic Logic

The most robust route involves the nucleophilic attack of piperazine (in excess) upon an electrophilic pyrrolidine-ethyl precursor .[1] The reverse strategy (reacting pyrrolidine with a piperazine-ethyl halide) is less favorable due to the lower stability of halo-ethyl piperazines, which self-polymerize rapidly.[1]

Reaction Pathway Diagram[1]

Figure 1: Synthetic workflow for the mono-alkylation of piperazine.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

-

Reagents: 1-(2-Hydroxyethyl)pyrrolidine (1.0 eq), Thionyl Chloride (1.2 eq), Toluene (Solvent).[1]

-

Procedure: Dissolve the alcohol in toluene. Add SOCl₂ dropwise at 0°C to control exotherm.

-

Reaction: Heat to reflux (approx. 110°C) for 2–3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

-

Isolation: Cool to room temperature. The product crystallizes as the hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

-

Checkpoint: MP should be ~198–203°C.[3]

-

Step 2: Coupling to Piperazine

-

Reagents: Piperazine (anhydrous, 5.0 equivalents ), 1-(2-Chloroethyl)pyrrolidine HCl (1.0 eq), Potassium Carbonate (3.0 eq), Acetonitrile (MeCN).

-

Rationale for Excess: A large excess of piperazine is strictly required to statistically favor the mono-substituted product over the bis-substituted impurity (1,4-bis(2-pyrrolidinoethyl)piperazine).[1]

-

Procedure:

-

Suspend piperazine and K₂CO₃ in refluxing MeCN.

-

Add the chloro-pyrrolidine salt portion-wise over 1 hour.

-

Reflux for 12–16 hours.

-

-

Workup:

-

Filter off inorganic salts (KCl, excess K₂CO₃).

-

Evaporate solvent.

-

Purification: Distill off the excess unreacted piperazine (sublimes/distills first). The residue is the crude product.

-

Final Polish: High-vacuum distillation yields the pure oil.[1]

-

Structural Characterization

Verification of the structure relies on distinguishing the ethylene bridge protons and the asymmetry of the piperazine ring.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.4–2.6 ppm (m, 12H) | Overlapping signals for the N-CH₂ protons of the pyrrolidine, ethylene bridge, and piperazine N1-position.[1] |

| δ 2.9 ppm (t, 4H) | Distinct triplet for the piperazine N4-CH₂ (adjacent to the secondary amine). | |

| δ 1.7–1.8 ppm (m, 4H) | Pyrrolidine ring C3/C4 protons (multiplet). | |

| MS (ESI+) | m/z 184.2 [M+H]⁺ | Protonated molecular ion. |

| IR | 3300–3400 cm⁻¹ | Weak N-H stretch (secondary amine). |

Pharmaceutical Applications

This molecule is not a drug itself but a high-value pharmacophore builder .[1]

1. GPCR Ligand Design: The N-ethyl-pyrrolidine motif is a classic "basic tail" used to interact with the aspartate residue in the binding pocket of G-Protein Coupled Receptors (GPCRs).[1]

-

Target: Dopamine D2/D3 receptors (Antipsychotics).

-

Target: Histamine H1 receptors (Antihistamines).

-

Mechanism: The piperazine secondary amine allows attachment to a hydrophobic aromatic core (the "head"), while the pyrrolidine tail serves as the "anchor" for receptor affinity.

2. Sigma Receptor Modulators: Ligands containing the 1-(2-aminoethyl)piperazine scaffold often show high affinity for Sigma-1 (σ1) receptors, which are targets for neuroprotection and cognitive enhancement.[1]

3. Solubility Enhancer: In drug development, attaching this moiety to a lipophilic drug candidate can significantly lower LogP (lipophilicity) and increase aqueous solubility due to the ionizable tertiary amines (pKa ~9.8).

Handling & Safety (MSDS Summary)

Hazard Classification: Skin Corrosion 1B (Causes severe burns) .

-

Corrosivity: As a concentrated aliphatic amine, it attacks skin and mucous membranes rapidly.

-

Air Sensitivity: The secondary amine absorbs atmospheric CO₂ to form carbamates. Store under Nitrogen or Argon.

-

Storage: Keep in a cool, dry place. Segregate from strong oxidizing agents and acid chlorides.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42958990 (Related HCl salt). Retrieved from [Link][1]

-

Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Contextual pKa data for piperazine derivatives). Retrieved from [Link][1]

-

Organic Chemistry Portal. Synthesis of Piperazines and Derivatives. (General synthetic methodologies).[3] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vivo Administration of 1-(2-Pyrrolidin-1-ylethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature for structurally related compounds and general principles of in vivo administration. It is not a substitute for a comprehensive, compound-specific toxicological and pharmacokinetic evaluation. Researchers must conduct their own dose-ranging and safety studies in consultation with institutional animal care and use committees (IACUC) and adhere to all relevant regulations.

Introduction and Scientific Rationale

1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS No. 22763-69-5) is a heterocyclic compound featuring both a pyrrolidine and a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The piperazine ring is a common scaffold in drugs targeting the central nervous system (CNS), often conferring affinity for dopamine and serotonin receptors. The pyrrolidine ring is also a key component in numerous natural and synthetic bioactive compounds. The combination of these two pharmacophores in this compound suggests its potential as a modulator of various physiological pathways, warranting its investigation in in vivo animal models.

The primary challenge in the preclinical assessment of a novel compound like this compound is the absence of specific dosage and pharmacokinetic data in the public domain. Therefore, the initial in vivo studies must be approached with a systematic and cautious methodology, beginning with acute toxicity and dose-ranging studies to establish a safe and effective dose window. This guide provides a framework for such investigations, drawing upon data from structurally analogous piperazine and pyrrolidine derivatives to inform initial experimental design.

Preclinical Considerations and Strategic Planning

Before commencing in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. Key parameters such as solubility, stability, and pKa will dictate the choice of vehicle for formulation and the potential routes of administration.

Physicochemical Properties

| Property | Value/Information |

| CAS Number | 22763-69-5[1] |

| Molecular Formula | C₁₀H₂₁N₃[1] |

| Molecular Weight | 183.29 g/mol [1] |

| Alternate Names | 1-[2-(Pyrrolidin-1-yl)ethyl]piperazine; 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine; 1-[2-(1-Pyrrolidinyl)ethyl]piperazine[1] |

It is highly recommended to experimentally determine the solubility of the specific batch of this compound in various pharmaceutically acceptable vehicles.

Insights from Structurally Related Compounds

Due to the lack of specific data for this compound, initial dose selection can be guided by studies on other N-substituted piperazine derivatives. It is crucial to recognize that small structural changes can significantly impact biological activity and toxicity. The following table summarizes dosage information for various piperazine derivatives from the literature, which can serve as a starting point for dose-ranging studies.

| Compound Class | Animal Model | Route of Administration | Dosage Range | Observed Effects/Context | Reference |

| Piperazine (anthelmintic) | Swine | Oral | 110 mg/kg | Anthelmintic | [2] |

| Piperazine (anthelmintic) | Poultry | Oral (in water/feed) | 32 mg/kg | Anthelmintic | [2] |

| Benzylpiperazine (BZP) & Trifluoromethylphenylpiperazine (TFMPP) | Rat | Intravenous | 3-10 mg/kg | Neurochemical studies | [3] |

| Benzylpiperazine Derivatives | Mouse | Intraperitoneal | 3-30 mg/kg | Antinociceptive studies | [4] |

| Piperine | Mouse | i.v., i.p., s.c., i.g., i.m. | LD50 values: 15.1, 43, 200, 330, 400 mg/kg respectively | Acute toxicity | [5] |

| Piperine | Rat | i.p., i.g. | LD50 values: 33.5, 514 mg/kg respectively | Acute toxicity | [5] |

Causality behind Experimental Choices: The wide range of doses for different piperazine derivatives highlights the importance of the specific chemical structure in determining potency and toxicity. For CNS-active compounds, intravenous and intraperitoneal routes are often chosen in early studies to ensure rapid and complete bioavailability, bypassing potential first-pass metabolism. Oral administration is relevant for assessing potential therapeutic applications where this route is preferred.

Experimental Protocols

The following protocols are provided as a general guide. All procedures must be reviewed and approved by the relevant institutional animal care and use committee (IACUC).

Dosing Solution Preparation

The choice of vehicle is critical for ensuring the compound is fully solubilized and stable, and to minimize any vehicle-induced physiological effects.

Protocol 1: Vehicle Selection and Solution Preparation

-

Solubility Testing (Small Scale):

-

Assess the solubility of this compound in a panel of common vehicles:

-

Sterile Water for Injection

-

0.9% Saline

-

Phosphate-Buffered Saline (PBS)

-

5% Dextrose in Water (D5W)

-

Aqueous solution with a solubilizing agent (e.g., 5-10% DMSO, 10-20% Solutol HS 15, or 5-10% Tween 80).

-

-

Start with a small amount of the compound and incrementally add the vehicle while vortexing. Observe for complete dissolution. Gentle heating may be applied if the compound is heat-stable.

-

-

Dosing Solution Preparation:

-

Based on the solubility test, select the most appropriate vehicle. For initial studies, a simple aqueous vehicle (saline or PBS) is preferred if solubility allows. If a co-solvent is necessary, use the lowest effective concentration.

-

Calculate the required amount of compound and vehicle based on the desired final concentration and the total volume needed for the study.

-

Accurately weigh the compound and add it to a sterile container.

-

Gradually add the vehicle while continuously mixing (e.g., using a magnetic stirrer) until the compound is fully dissolved.

-

If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Store the dosing solution as per its stability data (e.g., at 4°C, protected from light). Prepare fresh solutions regularly.

-

Self-Validating System: Before administration, visually inspect the solution for any precipitation or color change. For multi-day studies, it is advisable to re-confirm the concentration of the dosing solution periodically using an appropriate analytical method (e.g., HPLC-UV).

Administration Routes

The choice of administration route depends on the experimental objective. For initial pharmacokinetic and pharmacodynamic studies, parenteral routes are often preferred.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

-

Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a right-handed injection, hold the animal with its head pointing downwards.

-

Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

Procedure:

-

Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

-

Insert the needle at a 10-20 degree angle, bevel up.

-

Aspirate gently to ensure no body fluids (e.g., blood, urine, intestinal contents) are drawn into the syringe. If any fluid is aspirated, discard the animal from the study and start with a new one.

-

Inject the calculated volume of the dosing solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring: Observe the animal for any signs of distress, such as abdominal distension, pain, or abnormal posture.

Protocol 3: Oral Gavage (PO) in Rodents

-

Animal Restraint: Gently but firmly restrain the animal to prevent movement.

-

Gavage Needle Selection: Use a sterile, flexible, or rigid gavage needle with a ball tip to prevent injury to the esophagus. The length of the needle should be pre-measured to extend from the mouth to the xiphoid process.

-

Procedure:

-

Introduce the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it is advanced.

-

If any resistance is met, do not force the needle. Withdraw and try again.

-

Once the needle is in the stomach, administer the dosing solution.

-

Slowly withdraw the needle.

-

-

Post-Gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4: Intravenous (IV) Injection in Rodents (Tail Vein)

-